molecular formula C17H17N5O5 B2855588 Methyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate CAS No. 899742-70-2

Methyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate

Cat. No. B2855588
CAS RN: 899742-70-2
M. Wt: 371.353
InChI Key: KQUAWTMPJJPGBH-UHFFFAOYSA-N
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Description

“Methyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate” is a complex organic compound that has been studied for its potential applications in scientific research. It is part of a class of compounds known as pyrazolo[3,4-d]pyrimidines, which have been found to have significant biological and pharmacological activities .


Synthesis Analysis

The synthesis of such compounds often involves the use of acylated 5-acetyl-4-aminopyrimidines, which are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is linked to a benzoate group via an acetyl-amino linkage .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can be complex. For example, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, related pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit CDK2, a protein kinase that is a target for cancer treatment .

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, as well as the development of novel synthesis methods . The compound’s potential as a CDK2 inhibitor suggests it could be further studied for its potential applications in cancer treatment .

properties

IUPAC Name

methyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5/c1-27-17(26)11-2-4-12(5-3-11)20-14(24)9-21-10-18-15-13(16(21)25)8-19-22(15)6-7-23/h2-5,8,10,23H,6-7,9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUAWTMPJJPGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate

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